molecular formula C41H62O4 B13433233 [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-non-8-enyl-3-oxotridec-12-enoate

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-non-8-enyl-3-oxotridec-12-enoate

Katalognummer: B13433233
Molekulargewicht: 618.9 g/mol
InChI-Schlüssel: GEKSIKXEVQALKI-WBSIFCMFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-non-8-enyl-3-oxotridec-12-enoate” is a complex organic molecule. Compounds of this nature often exhibit significant biological activity and are of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of such complex molecules typically involves multiple steps, including the formation of the core structure and subsequent functionalization. Common synthetic routes may include:

    Cyclization reactions: to form the cyclopenta[a]phenanthrene core.

    Functional group transformations: to introduce the oxo and enyl groups.

    Stereoselective synthesis: to ensure the correct configuration of chiral centers.

Industrial Production Methods

Industrial production of complex organic compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:

    Catalytic processes: to enhance reaction rates.

    Purification techniques: such as chromatography and crystallization.

    Scale-up procedures: to transition from laboratory to industrial-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Typical reagents and conditions used in these reactions include:

    Oxidizing agents: such as potassium permanganate or chromium trioxide.

    Reducing agents: such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: may yield ketones or carboxylic acids.

    Reduction: may yield alcohols or alkanes.

    Substitution: may yield halogenated compounds or other derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, the compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, the compound may exhibit biological activity, such as enzyme inhibition or receptor binding, making it a candidate for drug development or biochemical studies.

Medicine

In medicine, the compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral properties.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, or as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism by which the compound exerts its effects typically involves interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved may include:

    Enzyme inhibition: Blocking the activity of enzymes involved in disease processes.

    Receptor binding: Modulating the activity of receptors to alter cellular signaling.

    Gene expression: Influencing the transcription or translation of specific genes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds may include other steroids, terpenes, or polycyclic aromatic hydrocarbons. Examples include:

    Cholesterol: A steroid with a similar core structure.

    Retinoic acid: A compound with similar functional groups.

    Anthracene: A polycyclic aromatic hydrocarbon with a similar ring system.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activity or chemical reactivity.

Eigenschaften

Molekularformel

C41H62O4

Molekulargewicht

618.9 g/mol

IUPAC-Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-non-8-enyl-3-oxotridec-12-enoate

InChI

InChI=1S/C41H62O4/c1-5-7-9-11-13-15-17-19-21-37(43)34(20-18-16-14-12-10-8-6-2)39(44)45-38-25-24-35-33-23-22-31-30-32(42)26-28-40(31,3)36(33)27-29-41(35,38)4/h5-6,26,28,30,33-36,38H,1-2,7-25,27,29H2,3-4H3/t33-,34?,35-,36-,38-,40-,41-/m0/s1

InChI-Schlüssel

GEKSIKXEVQALKI-WBSIFCMFSA-N

Isomerische SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C(CCCCCCCC=C)C(=O)CCCCCCCCC=C)CCC4=CC(=O)C=C[C@]34C

Kanonische SMILES

CC12CCC3C(C1CCC2OC(=O)C(CCCCCCCC=C)C(=O)CCCCCCCCC=C)CCC4=CC(=O)C=CC34C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.